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Compound of Interest

Compound Name: (S)-(+)-2-Chloro-1-phenylethanol

CAS No.: 56751-12-3; 70111-05-6

Cat. No.: B2905927

Get Quote

Technical Whitepaper: (S)-(+)-2-Chloro-1-
phenylethanol
A Critical Chiral Synthon for Asymmetric Drug
Synthesis
CAS: 70111-05-6 Formula: C₈H₉ClO Molecular Weight: 156.61 g/mol

Executive Summary
(S)-(+)-2-Chloro-1-phenylethanol is a high-value chiral intermediate used primarily to access

the (S)-styrene oxide motif and chiral

-amino alcohols. Its utility spans the synthesis of imidazole-based anthelmintics (e.g.,
Levamisole),

-adrenergic blockers, and as a benchmark substrate for testing novel asymmetric reduction
catalysts. This guide details its physicochemical properties, asymmetric synthesis protocols,
pharmaceutical applications, and quality control methodologies.
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Physicochemical Identity & Properties
The enantiomeric purity of this compound is the primary determinant of its value, as it dictates

the stereochemical outcome of downstream Active Pharmaceutical Ingredients (APIs).[1][2]

Property Specification Notes

IUPAC Name (1S)-2-chloro-1-phenylethanol

CAS Number 70111-05-6 Specific to the (S)-(+) isomer.

Appearance Colorless to pale yellow liquid Viscous; hygroscopic.

Boiling Point 114 °C @ 6 mmHg
Vacuum distillation required for

purification.

Density 1.19 g/mL @ 25 °C Denser than water.

Optical Rotation (c=1.1, Cyclohexane)

Value varies by solvent (e.g.,

in CHCl

).

Solubility
Soluble in alcohols, ether,

DCM
Poorly soluble in water.

Chirality (S)-Configuration
CIP Priority: -OH > -CH

Cl > -Ph > -H.

Asymmetric Synthesis Methodologies
The industrial production of (S)-(+)-2-Chloro-1-phenylethanol relies on the enantioselective

reduction of 2-chloroacetophenone. Two primary routes dominate: Ru-catalyzed transfer

hydrogenation and Biocatalysis.

3.1. Chemical Catalysis: Ru-TsDPEN Transfer Hydrogenation
This method utilizes the Noyori asymmetric transfer hydrogenation (ATH) protocol. It is

preferred for its scalability and high enantiomeric excess (ee >97%).
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Catalyst: RuCl

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)

Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the

chiral diamine ligand directs the hydride transfer to the Re-face of the ketone.

Protocol:

Charge: Dissolve 2-chloroacetophenone (1.0 eq) in EtOAc or DCM.

Catalyst Addition: Add Ru-catalyst (0.5–1.0 mol%).

Reduction: Add HCOOH/Et

N mixture slowly at 0–25°C.

Workup: Wash with water/brine, dry over Na

SO

, and concentrate.

Purification: Vacuum distillation.

3.2. Biocatalytic Reduction
Biocatalysis offers a "green" alternative using ketoreductases (KREDs) or whole-cell systems

(e.g., Rhodotorula sp., Thermoanaerobacter ADH).

Enzyme: Alcohol Dehydrogenase (ADH) specific for (S)-selectivity (Prelog rule).

Cofactor Recycling: NADPH is regenerated using glucose dehydrogenase (GDH) and

glucose.

Advantage: Often achieves >99% ee without heavy metal contamination.

Visualization: Synthesis Workflow
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Figure 1: Comparative workflow for the asymmetric reduction of 2-chloroacetophenone.

Pharmaceutical Applications
(S)-(+)-2-Chloro-1-phenylethanol is a "chiral switch" intermediate. Its primary utility lies in its

conversion to (S)-Styrene Oxide (via base-mediated cyclization) or direct displacement to form

Ethanolamine derivatives.

4.1. Key API Synthesis: Levamisole
Levamisole (the (S)-enantiomer of tetramisole) is an immunomodulator and anthelmintic.

Mechanism: The (S)-alcohol is cyclized to (S)-styrene oxide (retention of configuration at

C1). Ring opening with an ethylenediamine derivative followed by cyclization yields the

imidazothiazole core.

4.2. Chiral

-Blockers (Ethanolamines)
While many

-blockers use the (S)-configuration, the specific pathway often involves the formation of an
epoxide.

Pathway: (S)-Alcohol

(S)-Epoxide

Ring opening with amine (e.g., isopropylamine)
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(S)-

-amino alcohol.

Note: The C-O bond at the chiral center is not broken during epoxide formation or ring

opening (if attacked at the terminal carbon), preserving the stereochemistry.

Visualization: Drug Development Pathway
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Figure 2: Divergent synthesis of APIs from the (S)-chloro-alcohol precursor.

Quality Control: HPLC Analysis
Accurate determination of Enantiomeric Excess (ee) is critical.[3][4]

Standard Method:

Column: Daicel Chiralcel OB-H or OD-H (Cellulose/Amylose derivatives).

Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5 v/v).

Flow Rate: 0.5 – 1.0 mL/min.

Detection: UV @ 210 nm or 254 nm.
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Temperature: 25 °C.

Elution Order (Typical on OB-H):

(S)-(+)-Isomer (Major)

(R)-(-)-Isomer (Minor) Note: Elution order must be confirmed with a racemic standard.

Safety & Handling
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic and

can degrade (hydrolyze) upon prolonged exposure to moisture.

PPE: Wear nitrile gloves and safety goggles. Perform synthesis in a fume hood to avoid

inhalation of vapors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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